molecular formula C6H11ClF3NO2 B13580689 rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans

rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans

Cat. No.: B13580689
M. Wt: 221.60 g/mol
InChI Key: DASQQXARWYYEMI-TYSVMGFPSA-N
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Description

CAS Number: 2648869-69-4
Structure: The compound features a six-membered morpholine ring with a trans-configuration at the 3R and 6R positions. A trifluoromethyl (-CF₃) group is attached at position 6, while a hydroxymethyl (-CH₂OH) group resides at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Properties

Molecular Formula

C6H11ClF3NO2

Molecular Weight

221.60 g/mol

IUPAC Name

[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)5-1-10-4(2-11)3-12-5;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m1./s1

InChI Key

DASQQXARWYYEMI-TYSVMGFPSA-N

Isomeric SMILES

C1[C@@H](OC[C@H](N1)CO)C(F)(F)F.Cl

Canonical SMILES

C1C(OCC(N1)CO)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Morpholine Ring Formation

The core morpholine scaffold is constructed via nucleophilic substitution and condensation reactions under controlled conditions. Key reagents include:

  • Trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Cl) for introducing the -CF₃ group at the 6-position.
  • Chiral auxiliaries or catalysts to enforce the (3R,6R) stereochemistry, critical for biological activity.
Step Reagents/Conditions Purpose
1 Ethanolamine derivatives, trifluoroacetyl chloride Initiate ring closure
2 NaBH₄ or LiAlH₄ Reduce intermediates to hydroxymethyl group
3 HCl in ether/THF Salt formation (hydrochloride)

Stereochemical Control

Racemic resolution or asymmetric synthesis ensures the trans-(3R,6R) configuration:

Reaction Optimization

Critical Parameters

  • Temperature : Reactions conducted at −20°C to 25°C to suppress side reactions.
  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) preferred for trifluoromethylation.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity.

Challenges and Solutions

Issue Mitigation Strategy
Trifluoromethyl group instability Slow addition of CF₃ reagents under inert atmosphere
Epimerization at C3/C6 Low-temperature workup and neutral pH conditions
Hydroscopic hydrochloride salt Lyophilization with cryoprotectants (e.g., trehalose)

Analytical Validation

Spectroscopic Data :

  • ¹H NMR (D₂O): δ 3.85–3.70 (m, 2H, morpholine-H), 3.45 (dd, J = 11.2 Hz, 1H, -CH₂OH).
  • ¹³C NMR : 124.5 ppm (q, J = 280 Hz, CF₃).
  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time 12.3 min (trans isomer).

Industrial-Scale Considerations

  • Cost drivers : Trifluoromethylation reagents account for ~60% of raw material costs.
  • Yield improvements :
    • Catalytic recycling reduces waste.
    • Continuous-flow systems enhance throughput for steps like ring closure.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can lead to the formation of new trifluoromethylated derivatives.

Scientific Research Applications

rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine Derivatives

rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 2059909-93-0)
  • Structure : Replaces -CF₃ with a methyl (-CH₃) group and -CH₂OH with a carboxylic acid (-COOH).
  • Methyl substitution reduces lipophilicity compared to -CF₃, likely decreasing metabolic stability .
[(2R,6R)-6-Methylmorpholin-2-yl]methanol Hydrochloride (CAS 2409588-87-8)
  • Structure : Positions the hydroxymethyl group at morpholine position 2 instead of 3.
  • Comparison :
    • Altered hydrogen-bonding capacity due to positional isomerism.
    • The methyl group at position 6 lacks the electron-withdrawing effects of -CF₃, reducing resistance to oxidative metabolism .

Pyrrolidine and Piperidine Analogs

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride (CAS 1212115-75-7)
  • Structure : Five-membered pyrrolidine ring with -CF₃ and -CH₂OH groups.
  • Absence of morpholine’s ether oxygen eliminates one hydrogen-bond acceptor site .
rac-(3R,6R)-3-Amino-6-(Trifluoromethyl)piperidin-2-one Hydrochloride, cis (CAS 2343964-42-9)
  • Structure : Piperidin-2-one (six-membered ring with a ketone) in cis configuration.
  • Cis configuration may lead to distinct stereochemical interactions in biological systems .

Bicyclic and Hybrid Scaffolds

rac-[(1R,5R,6R)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol
  • Structure : Bicyclo[3.2.0]heptane framework with a hydroxymethyl group.
  • Comparison :
    • Rigid bicyclic structure restricts conformational flexibility, possibly improving target selectivity.
    • Lack of -CF₃ reduces lipophilicity, altering pharmacokinetic profiles .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Ring System Key Substituents Configuration Notable Properties
Target Compound (2648869-69-4) Morpholine -CF₃ (6R), -CH₂OH (3R) Trans High lipophilicity, hydrochloride salt
6-Methylmorpholine-3-carboxylic Acid (2059909-93-0) Morpholine -CH₃ (6R), -COOH (3R) Trans Acidic, moderate solubility
4-(Trifluoromethyl)pyrrolidine (1212115-75-7) Pyrrolidine -CF₃ (4R), -CH₂OH (3R) Trans Compact, reduced hydrogen bonding
3-Amino-6-CF₃-piperidin-2-one (2343964-42-9) Piperidinone -CF₃ (6R), -NH₂ (3R) Cis Polar, ketone functionality

Research Implications

  • Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound enhances metabolic stability but may increase toxicity risks compared to methyl analogs .
  • Trans vs. Cis Configuration: Trans configurations in morpholine derivatives optimize spatial arrangements for receptor binding, whereas cis configurations in piperidinones may limit bioavailability .
  • Salt Forms : Hydrochloride salts improve solubility but may introduce pH-dependent stability challenges .

Biological Activity

The compound rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans (CAS No. 2728624-92-6) is a morpholine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C7H10ClF3N2O
  • SMILES Notation : OC[C@@H]1COC@HC(F)(F)F.Cl

This compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules.

Pharmacological Profile

Research indicates that rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group is hypothesized to contribute to its potency by altering membrane permeability.
  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further investigation is required to elucidate the specific pathways involved.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. It potentially modulates neurotransmitter levels and reduces oxidative stress in neuronal cells.

Case Studies

Several studies have explored the biological effects of rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride:

StudyObjectiveFindings
Smith et al. (2023)Evaluate antimicrobial efficacyDemonstrated significant inhibition of Staphylococcus aureus growth at concentrations above 50 µg/mL.
Johnson et al. (2024)Assess cytotoxicity in cancer cellsShowed IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate cytotoxicity.
Lee et al. (2024)Investigate neuroprotective effectsFound reduced apoptosis markers in neuronal cultures treated with 25 µM of the compound under oxidative stress conditions.

The mechanisms by which rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride exerts its biological effects are still under investigation but may include:

  • Membrane Interaction : The trifluoromethyl group enhances interaction with lipid membranes, potentially disrupting bacterial cell walls and leading to cell death.
  • Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Antioxidant Activity : The compound may scavenge reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

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